molecular formula C14H16N6O B2838634 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol CAS No. 1257548-31-4

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol

Cat. No.: B2838634
CAS No.: 1257548-31-4
M. Wt: 284.323
InChI Key: YPKHDEAHKAYLAB-UHFFFAOYSA-N
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Description

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d][1,2,3]triazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d][1,2,3]triazin-4-yl intermediate. This intermediate can be synthesized by reacting 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . The resulting product is then further reacted with 2-methylpropan-1-ol under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of dimethyl formamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol apart is its specific substitution pattern and the presence of the 2-methyl-2-propan-1-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-14(2,9-21)16-12-11-8-15-20(13(11)18-19-17-12)10-6-4-3-5-7-10/h3-8,21H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHDEAHKAYLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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